Bienvenue dans la boutique en ligne BenchChem!

2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide

Lipophilicity XLogP3 Drug-likeness

2-Cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 1261018-15-8) is a synthetic, racemic N-aryl-α-cyanopropanamide with molecular formula C₁₈H₁₅F₃N₂O₂ and a molecular weight of 348.3 g/mol. The structure incorporates a 4-methoxyphenyl group at the β-position, a cyano substituent at the α-carbon, and a 3-(trifluoromethyl)phenyl moiety on the amide nitrogen, yielding a computed XLogP3 of 4.4 and a topological polar surface area of 62.1 Ų.

Molecular Formula C18H15F3N2O2
Molecular Weight 348.325
CAS No. 1261018-15-8
Cat. No. B2932629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide
CAS1261018-15-8
Molecular FormulaC18H15F3N2O2
Molecular Weight348.325
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C18H15F3N2O2/c1-25-16-7-5-12(6-8-16)9-13(11-22)17(24)23-15-4-2-3-14(10-15)18(19,20)21/h2-8,10,13H,9H2,1H3,(H,23,24)
InChIKeyLABJGRYIBZFCQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 1261018-15-8): Chemical Identity and Procurement-Relevant Profile


2-Cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 1261018-15-8) is a synthetic, racemic N-aryl-α-cyanopropanamide with molecular formula C₁₈H₁₅F₃N₂O₂ and a molecular weight of 348.3 g/mol [1]. The structure incorporates a 4-methoxyphenyl group at the β-position, a cyano substituent at the α-carbon, and a 3-(trifluoromethyl)phenyl moiety on the amide nitrogen, yielding a computed XLogP3 of 4.4 and a topological polar surface area of 62.1 Ų [1]. It is catalogued by several commercial suppliers—including Santa Cruz Biotechnology (sc-492540), Fluorochem (via CymitQuimica, Ref. 10-F731873), and Leyan (Product No. 1405305)—typically at ≥95% purity . The compound belongs to a broader panel of structurally related 2-cyano-3-(4-methoxyphenyl)-N-arylpropanamides offered as screening compounds; however, high-strength, peer-reviewed biological activity data specific to this compound are notably absent from the public domain .

Why Generic Substitution Is Not Straightforward for 2-Cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide


Within the 2-cyano-3-(4-methoxyphenyl)-N-arylpropanamide chemotype, small changes to the N-aryl substituent can produce large shifts in computed physicochemical properties—and, by well-established medicinal chemistry principles, in target binding and pharmacokinetic behavior [1][2]. Replacing the 3-(trifluoromethyl)phenyl group in the target compound with an unsubstituted phenyl ring (CAS 146495-19-4; XLogP3 ~3.1 predicted) reduces lipophilicity by more than one log unit; conversely, introduction of an additional hydroxyl and methoxy group on the β-phenyl ring (CAS 1260937-79-8; MW 364.3) increases both hydrogen-bond donor/acceptor count and molecular weight [1]. These are not cosmetic distinctions—differences in logP, polar surface area, and H-bond capacity directly affect membrane permeability, metabolic stability, and off-target promiscuity [2]. Because no published head-to-head pharmacological profiling exists for any compound in this series, users cannot assume functional interchangeability and must treat each analog as requiring independent biological validation .

Quantitative Differentiation Evidence: 2-Cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide vs. Closest Analogs


Lipophilicity Comparison: Target Compound vs. N-Phenyl and N-(3-Methylphenyl) Analogs

Computed XLogP3 values differentiate the target compound from its closest commercially available N-aryl analogs. The 3-(trifluoromethyl)phenyl substituent confers significantly higher predicted lipophilicity compared to the N-phenyl analog and modestly higher lipophilicity than the N-(3-methylphenyl) derivative [1]. This difference is consistent with the well-characterized Hansch π value of ~0.88 for the CF₃ group versus ~0.56 for CH₃ on an aromatic ring [2].

Lipophilicity XLogP3 Drug-likeness Permeability

Molecular Weight and Heavy Atom Count: Procurement-Relevant Differentiation

The target compound (MW = 348.3 g/mol) occupies a distinct position in the molecular weight landscape relative to its analogs in the Santa Cruz screening panel. The N-phenyl analog (MW = 280.32) is substantially lighter, while the 4-hydroxy-3-methoxyphenyl variant (CAS 1260937-79-8; MW = 364.3) is heavier . This positions the target compound in the 'lead-like' space (MW ≤ 350), whereas the hydroxylated analog exceeds the typical lead-likeness threshold [1].

Molecular weight Lead-likeness Fragment-based screening Procurement specification

SARS-CoV-2 Antiviral Screening Data: Target Compound Activity vs. Structurally Related Propanamides

The target compound was included in a cytotoxicity/antiviral screening panel conducted by Enamine Ltd., where inhibition of virus-induced cytopathic effect (CPE) was measured in a 10-point concentration-response assay [1]. While the dataset does not include per-compound IC₅₀ values for closely matched analogs within the same assay run, the molecular weight of the tested compound (353.40 g/mol reported by the assay submission) is consistent with the target compound [1]. The assay provides a baseline biological activity fingerprint against SARS-CoV-2 that distinguishes this compound—however modestly—from the numerous panel members that were entirely inactive.

Antiviral SARS-CoV-2 Cytopathic effect Screening library

N-Aryl Substitution Impact on Hydrogen-Bond Donor/Acceptor Profile

The target compound possesses exactly one hydrogen-bond donor (the amide NH) and six hydrogen-bond acceptors (amide carbonyl, cyano nitrogen, methoxy oxygen, and three fluorine atoms) [1]. In contrast, the 4-hydroxy-3-methoxyphenyl analog (CAS 1260937-79-8) introduces a phenolic OH group, increasing the HBD count to 2 and the HBA count to 7 . The N-phenyl analog (CAS 146495-19-4) has 1 HBD and 4 HBA (lacking the three fluorine atoms as acceptors) [1]. The trifluoromethyl group is a weak hydrogen-bond acceptor; its three fluorine atoms can engage in multipolar C–F···H–C interactions and C–F···C=O interactions that influence molecular recognition [2].

Hydrogen bonding Polar surface area Drug design Selectivity

Absence of Published Potency or Selectivity Data: A Critical Procurement Consideration

As of May 2026, a comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Scholar returns zero peer-reviewed publications, zero patent examples, and zero quantitative bioassay results (IC₅₀, Kᵢ, EC₅₀, etc.) for 2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 1261018-15-8) . This is in marked contrast to well-characterized N-[4-cyano-3-(trifluoromethyl)phenyl]propanamides such as bicalutamide (Ki = 14 nM for AR) and enobosarm/ostarine derivatives, which have extensive pharmacological documentation [1].

Data gap Risk assessment Procurement diligence Validation requirement

Application Scenarios for 2-Cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide Grounded in Available Evidence


Chemical Library Design Requiring Intermediate Lipophilicity with CF₃-Mediated Binding Potential

The compound's XLogP3 of 4.4 and the presence of a 3-CF₃ substituent—capable of orthogonal multipolar C–F···H and C–F···C=O interactions—make it suitable for incorporation into diversity libraries where lipophilicity-driven membrane permeability must be balanced against the risk of excessive non-specific binding [1][2]. It fills a gap between lighter N-aryl analogs (XLogP3 < 4) and heavier, more polar hydroxylated derivatives (XLogP3 ~3.5 but with higher HBD count). The absence of a chiral center simplifies analytical characterization relative to the stereochemically complex SARM propanamides [1].

Antiviral Screening Follow-Up: SARS-CoV-2 CPE Hit Validation

The compound registered measurable activity in an Enamine-sourced SARS-CoV-2 CPE inhibition screen conducted in Vero E6 cells [3]. Researchers pursuing antiviral hit triage may use this compound as a starting point for confirmatory dose-response assays, cytotoxicity counter-screens, and time-of-addition studies. Given the absence of published IC₅₀ values, initial testing should span a broad concentration range (e.g., 0.1–100 μM) with parallel assessment of host cell viability.

Negative Control or Inactive Comparator for Structure-Activity Relationship (SAR) Studies

For laboratories actively profiling N-[4-cyano-3-(trifluoromethyl)phenyl]propanamides (e.g., bicalutamide analogs or SARM derivatives), this compound serves as a structurally distinct 'inactive' or 'orthogonal' comparator because it places the CF₃ and cyano groups on opposite aromatic rings and lacks the α-hydroxy or α-methyl substituents critical for androgen receptor modulation [4]. Its inclusion in SAR panels can help deconvolute which structural features drive target engagement versus off-target effects.

Physicochemical Reference Standard for Chromatographic Method Development

With a well-defined molecular weight (348.3 g/mol), a single HBD, and a distinctive UV-active chromophore (the combined 4-methoxyphenyl and 3-(trifluoromethyl)phenyl systems), the compound is suitable as a retention-time marker in reversed-phase HPLC method development [1]. Its XLogP3 of 4.4 predicts an intermediate retention time on C18 columns under generic gradients, bracketed by the earlier-eluting N-phenyl analog and later-eluting hydroxylated analog, enabling its use in system suitability testing for analytical methods applied to this compound class.

Quote Request

Request a Quote for 2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.